molecular formula C12H12N2O2 B12873011 5,5'-(Ethane-1,1-diyl)bis(1H-pyrrole-2-carbaldehyde)

5,5'-(Ethane-1,1-diyl)bis(1H-pyrrole-2-carbaldehyde)

Katalognummer: B12873011
Molekulargewicht: 216.24 g/mol
InChI-Schlüssel: UJSHXJVDSCBYEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5’-(Ethane-1,1-diyl)bis(1H-pyrrole-2-carbaldehyde) is an organic compound that features two pyrrole rings connected by an ethane bridge, with each pyrrole ring bearing a formyl group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-(Ethane-1,1-diyl)bis(1H-pyrrole-2-carbaldehyde) typically involves the reaction of 1,1’-ethane-1,1-diylbis(1H-pyrrole-2-carbaldehyde) with appropriate reagents under controlled conditions. One common method involves the use of ethanol as a solvent and refluxing the reaction mixture for several hours .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

5,5’-(Ethane-1,1-diyl)bis(1H-pyrrole-2-carbaldehyde) can undergo various chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids.

    Reduction: The formyl groups can be reduced to alcohols.

    Substitution: The hydrogen atoms on the pyrrole rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nitro compounds under acidic conditions.

Major Products Formed

    Oxidation: The major product would be 5,5’-(Ethane-1,1-diyl)bis(1H-pyrrole-2-carboxylic acid).

    Reduction: The major product would be 5,5’-(Ethane-1,1-diyl)bis(1H-pyrrole-2-methanol).

    Substitution: Various substituted derivatives of the original compound, depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

5,5’-(Ethane-1,1-diyl)bis(1H-pyrrole-2-carbaldehyde) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of 5,5’-(Ethane-1,1-diyl)bis(1H-pyrrole-2-carbaldehyde) involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific physiological effects. The exact pathways and molecular targets can vary based on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,1’-(Hexane-1,6-diyl)bis(1H-pyrrole-2,5-dione): Similar structure but with a hexane bridge and dione groups.

    1,1’-(1H-Pyrrole-2,5-diyl)diethanamine: Features a pyrrole ring with ethanamine groups.

Uniqueness

5,5’-(Ethane-1,1-diyl)bis(1H-pyrrole-2-carbaldehyde) is unique due to its ethane bridge and formyl groups, which confer specific reactivity and potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in synthetic chemistry and research.

Eigenschaften

Molekularformel

C12H12N2O2

Molekulargewicht

216.24 g/mol

IUPAC-Name

5-[1-(5-formyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole-2-carbaldehyde

InChI

InChI=1S/C12H12N2O2/c1-8(11-4-2-9(6-15)13-11)12-5-3-10(7-16)14-12/h2-8,13-14H,1H3

InChI-Schlüssel

UJSHXJVDSCBYEM-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=C(N1)C=O)C2=CC=C(N2)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.